![molecular formula C17H14Cl2IN3O2 B3855833 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3855833.png)
4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide
Overview
Description
4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DCIBzL, and it is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play an important role in regulating cellular signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders. In
Mechanism of Action
DCIBzL works by binding to the active site of 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide and inhibiting their enzymatic activity. This binding is highly specific, and it has been shown to be dependent on the presence of both the 2,4-dichlorobenzylidene and 4-iodophenyl moieties. DCIBzL has been shown to inhibit 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide through a variety of mechanisms, including competitive inhibition, non-competitive inhibition, and mixed inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCIBzL are highly dependent on the specific 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide that are inhibited. In general, DCIBzL has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to improve insulin sensitivity in animal models of diabetes. However, the effects of DCIBzL on non-cancerous cells and tissues are less well characterized, and further research is needed to fully understand its potential effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCIBzL for lab experiments is its high specificity for 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide. This specificity allows researchers to study the role of specific 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide in cellular signaling pathways and disease processes. Additionally, DCIBzL has been extensively characterized using a variety of analytical techniques, making it a well-established tool for scientific research. However, DCIBzL also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis can be challenging. Additionally, its effects on non-cancerous cells and tissues are not well characterized, and further research is needed to fully understand its potential effects on human health.
Future Directions
There are many potential future directions for research on DCIBzL. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of DCIBzL. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCIBzL on non-cancerous cells and tissues. Finally, DCIBzL has shown promising results as a potential therapeutic agent for cancer, diabetes, and autoimmune disorders, and further research is needed to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
DCIBzL has been widely used in scientific research as a tool to study the role of 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide in cellular signaling pathways. It has been shown to inhibit a wide range of 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide, including both receptor and non-receptor 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide. This inhibition can lead to a variety of downstream effects, including changes in cell proliferation, differentiation, and survival. DCIBzL has also been used to study the role of 4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide in cancer, diabetes, and autoimmune disorders, and it has shown promising results as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodophenyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2IN3O2/c18-12-2-1-11(15(19)9-12)10-21-23-17(25)8-7-16(24)22-14-5-3-13(20)4-6-14/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGWQLARRACKMW-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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